molecular formula C17H16ClNO B12921767 4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde CAS No. 327084-95-7

4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde

Cat. No.: B12921767
CAS No.: 327084-95-7
M. Wt: 285.8 g/mol
InChI Key: PKPQSGRCYKNYEM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro group, a methyl group, and a p-tolyl group attached to the indole core, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, methyl, and p-tolyl groups through various substitution reactions. The final step often involves the formylation of the indole ring to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carboxylic acid.

    Reduction: 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, methyl, and p-tolyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methyl-1-(p-tolyl)-1H-indole-5-carbaldehyde: Lacks the dihydro group.

    4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carboxylic acid: Oxidized form.

    4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-methanol: Reduced form.

Uniqueness

4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for further functionalization, while the aldehyde group provides a reactive site for various chemical transformations.

Properties

CAS No.

327084-95-7

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

4-chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde

InChI

InChI=1S/C17H16ClNO/c1-11-3-6-14(7-4-11)19-12(2)9-15-16(19)8-5-13(10-20)17(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3

InChI Key

PKPQSGRCYKNYEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC3=C2CCC(=C3Cl)C=O)C

Origin of Product

United States

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